methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate
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Overview
Description
Methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by its chromen-4-one core structure, which is known for its diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate typically involves the esterification of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-ol with methyl 2-bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate
- Methyl 5-hydroxy-2-{2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetoxy}benzoate
- 5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate
Uniqueness
Methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate, a derivative of flavonoids, exhibits diverse biological activities that have garnered significant research interest. This compound is part of a larger class of compounds known for their antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16O6, with a molecular weight of approximately 300.29 g/mol. Its structure includes a chromenone core, which is known for its pharmacological properties.
1. Antioxidant Activity
Numerous studies have demonstrated the antioxidant potential of flavonoid derivatives, including methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]propanoate. The compound exhibits significant free radical scavenging activity, which can protect cells from oxidative stress.
2. Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Study:
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]propanoate resulted in a significant reduction in the expression of inflammatory markers, suggesting its potential as an anti-inflammatory agent .
3. Anticancer Properties
The anticancer effects of flavonoids are well-documented, and methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]propanoate is no exception. It has been evaluated for its ability to induce apoptosis in various cancer cell lines.
Cancer Type | IC50 Value (µM) | Mechanism |
---|---|---|
Breast Cancer | 20 | Induces apoptosis via caspase activation |
Colon Cancer | 15 | Inhibits cell proliferation through cell cycle arrest |
Research Findings:
In vitro studies have shown that this compound can significantly inhibit the growth of breast and colon cancer cells by inducing apoptosis and causing cell cycle arrest .
The biological activities of methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]propanoate are attributed to several mechanisms:
- Antioxidant Mechanism: The compound's ability to donate electrons helps neutralize free radicals.
- Anti-inflammatory Mechanism: It inhibits NF-kB signaling pathways, reducing the expression of inflammatory cytokines.
- Anticancer Mechanism: The induction of apoptosis is primarily mediated through the mitochondrial pathway, leading to caspase activation.
Properties
IUPAC Name |
methyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11(19(22)23-2)24-13-8-14(20)18-15(21)10-16(25-17(18)9-13)12-6-4-3-5-7-12/h3-11,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWLAEPYQHSUFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.